(S)-3-Amino-4-cyclopropylbutan-1-ol
Description
(S)-3-Amino-4-cyclopropylbutan-1-ol is a chiral amino alcohol characterized by an S-configuration at the 3rd carbon, a cyclopropyl substituent at the 4th position, and a hydroxyl group at the terminal carbon. The cyclopropyl group introduces steric and electronic effects distinct from linear or aromatic substituents, influencing its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3S)-3-amino-4-cyclopropylbutan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-7(3-4-9)5-6-1-2-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |
InChI Key |
SFYFKNSAZXEPPI-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC1C[C@@H](CCO)N |
Canonical SMILES |
C1CC1CC(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-cyclopropylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced purification techniques to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-cyclopropylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
(S)-3-Amino-4-cyclopropylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-cyclopropylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Analogs like compounds 12 and 13 exhibit high yields (>90%) via amination protocols .
- Protecting Groups: highlights the use of Boc (tert-butoxycarbonyl) for amino protection and ion-exchange chromatography for purification, methods likely applicable to the target compound .
Structural and Functional Differences
- Cyclopropyl vs. Electronic Effects: The cyclopropyl group’s bent bonds may delocalize electron density differently compared to aromatic (phenyl) or aliphatic (methyl) substituents, altering acidity/basicity of the amino group.
- Positional Isomerism: Compound 13 has a methyl group at position 3 instead of position 4, demonstrating how minor positional changes influence molecular properties.
Analytical Characterization
All analogs, including those in , rely on NMR (¹H, ¹³C, ¹⁹F) and HRMS for structural validation . The target compound would require similar analytical rigor to confirm stereochemistry and purity.
Research Implications
- Pharmaceutical Relevance: Amino alcohols are critical chiral building blocks. The cyclopropyl group in the target compound could enhance metabolic stability compared to phenyl or methyl analogs, a desirable trait in drug design.
- Synthetic Challenges : Cyclopropane-containing compounds often require specialized precursors (e.g., cyclopropanation reagents like Simmons-Smith) or mild reaction conditions to avoid ring-opening side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
